molecular formula C11H13ClO3 B13941926 Propionic acid, 3-(p-chlorophenoxy)-, ethyl ester CAS No. 67829-74-7

Propionic acid, 3-(p-chlorophenoxy)-, ethyl ester

Cat. No.: B13941926
CAS No.: 67829-74-7
M. Wt: 228.67 g/mol
InChI Key: PJEFUCKPZXOCIV-UHFFFAOYSA-N
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Description

Propionic acid, 3-(p-chlorophenoxy)-, ethyl ester is a chemical compound with the molecular formula C11H13ClO3. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a propionic acid moiety linked to a p-chlorophenoxy group through an ethyl ester linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-(p-chlorophenoxy)-, ethyl ester typically involves the esterification of 3-(p-chlorophenoxy)propionic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and solvents that are easily recoverable and reusable is also common in industrial processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 3-(p-chlorophenoxy)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propionic acid, 3-(p-chlorophenoxy)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of propionic acid, 3-(p-chlorophenoxy)-, ethyl ester involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound targets the auxin receptors and disrupts normal cellular processes, leading to the herbicidal effect .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • Mecoprop
  • Dicamba

Uniqueness

Propionic acid, 3-(p-chlorophenoxy)-, ethyl ester is unique due to its specific structure, which allows it to act as a selective herbicide. Unlike some other herbicides, it

Properties

CAS No.

67829-74-7

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 3-(4-chlorophenoxy)propanoate

InChI

InChI=1S/C11H13ClO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3

InChI Key

PJEFUCKPZXOCIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC1=CC=C(C=C1)Cl

Origin of Product

United States

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